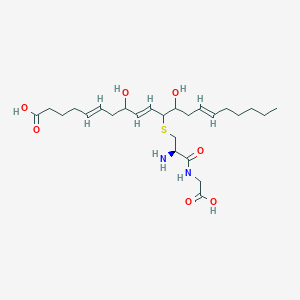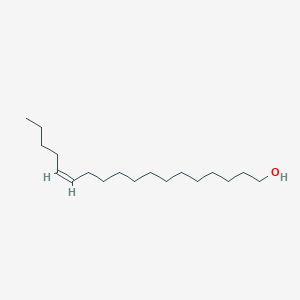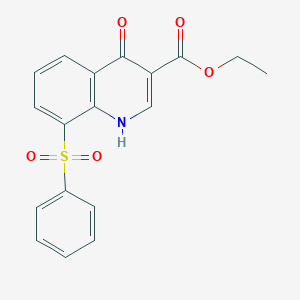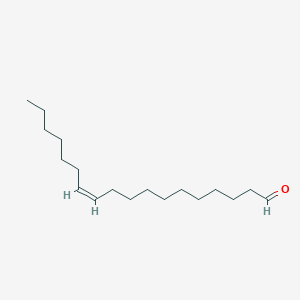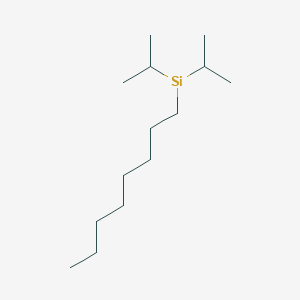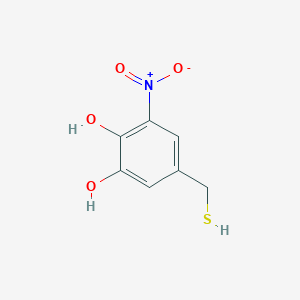
1,2-Benzenediol, 5-(mercaptomethyl)-3-nitro-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenediol, 5-(mercaptomethyl)-3-nitro-(9CI), commonly known as nitrocatechol, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a derivative of catechol, which is a naturally occurring compound found in many plants and animals. Nitrocatechol has been found to have several unique properties that make it an attractive candidate for use in various scientific applications.
Wirkmechanismus
The mechanism of action of nitrocatechol is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group and the nitro group of the compound. This covalent bond results in a change in the fluorescence properties of nitrocatechol, allowing for the detection of thiols in biological samples.
Biochemische Und Physiologische Effekte
Nitrocatechol has been found to have several biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of thiols, nitrocatechol has been found to have antioxidant properties. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. Nitrocatechol has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using nitrocatechol in lab experiments is its high sensitivity and selectivity for the detection of thiols. This compound has been found to be highly effective in detecting thiols in biological samples, making it an attractive candidate for use in various biological assays. However, one of the limitations of using nitrocatechol is its potential toxicity. This compound has been found to be toxic at high concentrations, and caution should be exercised when handling this compound in the laboratory.
Zukünftige Richtungen
There are several future directions for the study of nitrocatechol. One area of research is the development of new fluorescent probes based on nitrocatechol. These probes could be used for the detection of other biomolecules, such as amino acids and nucleotides. Another area of research is the development of new therapeutic agents based on nitrocatechol. This compound has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. Overall, the study of nitrocatechol has the potential to lead to the development of new tools and therapies for use in various scientific fields.
Synthesemethoden
Nitrocatechol can be synthesized using several methods, including the reaction of 1,2-dihydroxybenzene with nitric acid and sulfuric acid. The resulting compound is then treated with sodium sulfide to produce nitrocatechol. Another synthesis method involves the reaction of catechol with nitric acid and sulfuric acid, followed by treatment with sodium sulfide to produce nitrocatechol.
Wissenschaftliche Forschungsanwendungen
Nitrocatechol has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of nitrocatechol is as a fluorescent probe for the detection of thiols in biological samples. Thiols are important biomolecules that play a crucial role in many physiological processes, and their detection is of great importance in many areas of research. Nitrocatechol has been found to be highly sensitive and selective for the detection of thiols, making it an attractive candidate for use in various biological assays.
Eigenschaften
CAS-Nummer |
137444-26-9 |
|---|---|
Produktname |
1,2-Benzenediol, 5-(mercaptomethyl)-3-nitro-(9CI) |
Molekularformel |
C7H7NO4S |
Molekulargewicht |
201.2 g/mol |
IUPAC-Name |
3-nitro-5-(sulfanylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C7H7NO4S/c9-6-2-4(3-13)1-5(7(6)10)8(11)12/h1-2,9-10,13H,3H2 |
InChI-Schlüssel |
HQKXEYUCNKNTMH-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)CS |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)CS |
Synonyme |
1,2-Benzenediol, 5-(mercaptomethyl)-3-nitro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









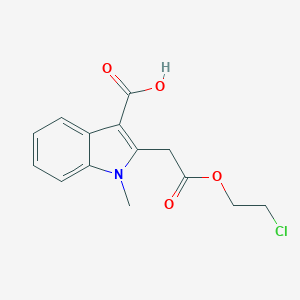
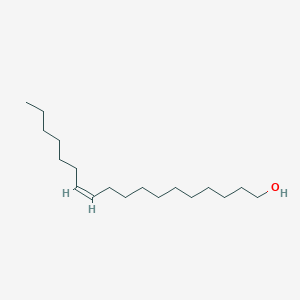
![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)
